molecular formula C8H13N3O2 B11803329 6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione

6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11803329
M. Wt: 183.21 g/mol
InChI Key: YIQQXBMYJWDUEG-UHFFFAOYSA-N
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Description

6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with isobutylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine-2,4-dione derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-dione: A structurally similar compound with different substituents.

    6-amino-pyrimidine-2,4-dione: Another related compound with an amino group instead of the isobutylamino group.

Uniqueness

6-(isobutylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutylamino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

6-(2-methylpropylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-5(2)4-9-6-3-7(12)11-8(13)10-6/h3,5H,4H2,1-2H3,(H3,9,10,11,12,13)

InChI Key

YIQQXBMYJWDUEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=O)NC(=O)N1

Origin of Product

United States

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